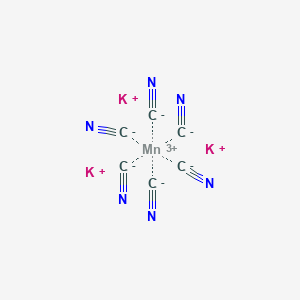
Potassium manganic cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium manganic cyanide is a chemical compound that consists of potassium, manganese, and cyanide ions. It is known for its unique properties and applications in various fields of science and industry. This compound is part of the broader family of cyanide compounds, which are known for their reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Potassium manganic cyanide can be synthesized through the reaction of potassium cyanide with manganese compounds under controlled conditions. One common method involves the reaction of potassium cyanide with manganese dioxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反应分析
Types of Reactions: Potassium manganic cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cyanide ions, which can act as ligands and participate in complex formation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of cyanide ions with other ligands, such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds.
科学研究应用
Potassium manganic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses, including the preparation of complex cyanide compounds and coordination chemistry studies.
Biology: In biological research, this compound is used to study the effects of cyanide on cellular respiration and enzyme activity.
Medicine: Although cyanide compounds are generally toxic, they are sometimes used in controlled settings to investigate metabolic pathways and develop antidotes for cyanide poisoning.
Industry: In industrial applications, this compound is used in electroplating, metal extraction, and as a catalyst in organic synthesis.
作用机制
The mechanism of action of potassium manganic cyanide involves the interaction of cyanide ions with metal centers and biological molecules. Cyanide ions can bind to the iron atom in cytochrome c oxidase, inhibiting cellular respiration by blocking the electron transport chain. This leads to a decrease in ATP production and can cause cellular damage or death.
Similar Compounds:
Potassium Cyanide (KCN): A highly toxic compound used in gold mining and organic synthesis.
Sodium Cyanide (NaCN): Similar to potassium cyanide, used in metal extraction and electroplating.
Potassium Ferricyanide (K3[Fe(CN)6]): Used in photography, electroplating, and as an oxidizing agent.
Uniqueness: this compound is unique due to its specific combination of potassium, manganese, and cyanide ions, which gives it distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
属性
分子式 |
C6K3MnN6 |
|---|---|
分子量 |
328.34 g/mol |
IUPAC 名称 |
tripotassium;manganese(3+);hexacyanide |
InChI |
InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1;+3 |
InChI 键 |
VNSLWJXYEIFXDX-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


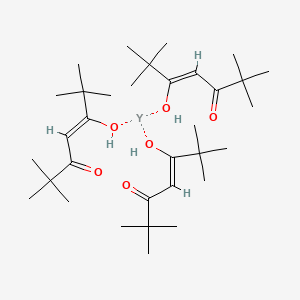

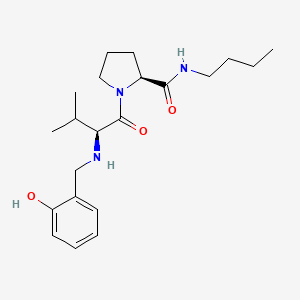
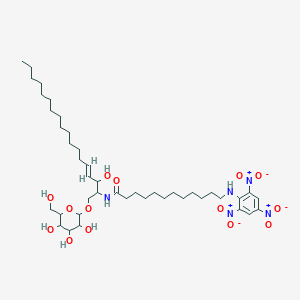
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)
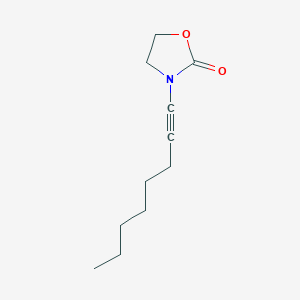

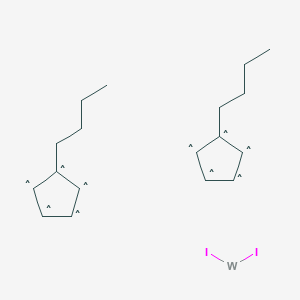
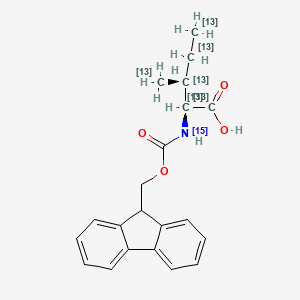
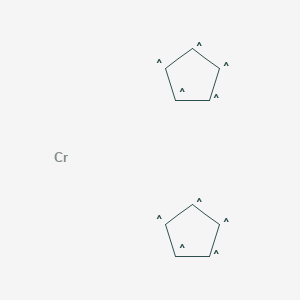


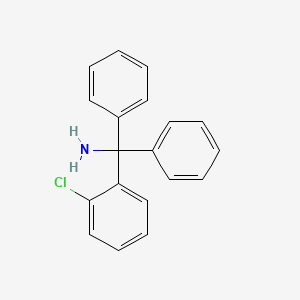
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
